![molecular formula C19H16O6 B5578384 7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

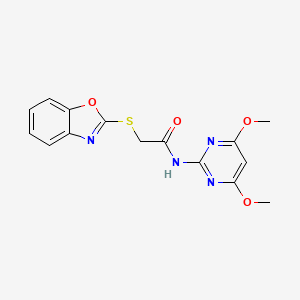

Spirobi[chromene] derivatives are a fascinating group of compounds that feature a unique spirocyclic structure, which is characterized by two rings joined at a single carbon atom. This structural motif imparts these compounds with distinctive physical and chemical properties, making them subjects of interest in organic synthesis, medicinal chemistry, and material science.

Synthesis Analysis

The synthesis of spirobi[chromene] derivatives often involves multicomponent reactions, providing a straightforward and efficient approach to constructing complex spirocyclic frameworks. For example, Dmitriev et al. (2011) demonstrated a three-component condensation of 1H-pyrrol-2,3-diones with acetonitriles and dimedone, leading to the formation of ethyl 2-amino-7,7-dimethyl-2′,5-dioxo-5′-phenyl-1′,2′,5,6,7,8-hexahydrospiro[chromene-4,3′-pyrrole]-4′-carboxylates (Dmitriev, Silaichev, Aliev, & Maslivets, 2011).

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The synthesis of spirocyclic molecules, including those similar to 7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione, has been investigated for their potential anticancer activities. For instance, the diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives has been explored, revealing moderate to high levels of anticancer activities against various cancer cell lines such as breast, colon, and oral cancers. These compounds displayed potent inhibitory activities compared to the commercial anticancer drug 5-fluorouracil (5-FU), with compound 3′c showing significant cytotoxicity in MCF-7, HCT-116, and MD-MB-231 cancer cell lines (Panda et al., 2018).

Material Science Applications

In material science, the synthesis and properties of spiro compounds have been explored for their potential applications. The synthesis of spiro[indoline-3,9′-xanthene]trione and spiro[chromene-4,3′-indoline]-3-carbonitrile derivatives in water using graphene oxide-supported dicationic ionic liquid as a catalyst has been developed. This methodology is advantageous due to its mild conditions, high yields, and environmental friendliness, offering potential applications in the creation of novel polymeric materials and coatings (Patel, Patel, & Dadhania, 2021).

Corrosion Inhibition

Spiro compounds have also been evaluated as corrosion inhibitors for mild steel in acidic solutions. Novel N-hydrospiro-chromeno-carbonitriles demonstrated significant inhibition efficiency, highlighting their potential as environmentally friendly corrosion inhibitors. These compounds exhibit mixed-type corrosion inhibition characteristics by blocking active sites on the mild steel surface, showing a promising application in the field of corrosion protection (Quadri et al., 2021).

Photophysical Properties

Additionally, the synthesis and investigation of photophysical properties of spiro compounds have been conducted, highlighting their high emission properties and potential applications in optoelectronic devices. For example, the synthesis of novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] demonstrated high emission properties, good fluorescence quantum yields, and moderate to large Stokes shifts, indicating their potential use in the development of organic light-emitting diodes (OLEDs) and other photonic materials (Silva et al., 2021).

Eigenschaften

IUPAC Name |

7,7'-dimethoxy-4,4'-spirobi[3H-chromene]-2,2'-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-22-11-3-5-13-15(7-11)24-17(20)9-19(13)10-18(21)25-16-8-12(23-2)4-6-14(16)19/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHSDADWLZWBMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(CC(=O)O2)CC(=O)OC4=C3C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)

![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)

![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)